molecular formula C15H23NO3 B14596408 Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- CAS No. 61170-37-4

Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-

Cat. No.: B14596408
CAS No.: 61170-37-4
M. Wt: 265.35 g/mol
InChI Key: JZDMFPAQCVCPBH-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a dimethoxyphenyl group and a methoxy substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or amine-substituted products.

Scientific Research Applications

Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrrolizidine: A related compound with a fused ring structure.

    Pyrrolidin-2-one: A derivative with a carbonyl group, known for its biological activities.

Uniqueness

Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61170-37-4

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[dimethoxy-(4-methoxyphenyl)methyl]-1-methylpyrrolidine

InChI

InChI=1S/C15H23NO3/c1-16-11-5-6-14(16)15(18-3,19-4)12-7-9-13(17-2)10-8-12/h7-10,14H,5-6,11H2,1-4H3

InChI Key

JZDMFPAQCVCPBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C(C2=CC=C(C=C2)OC)(OC)OC

Origin of Product

United States

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